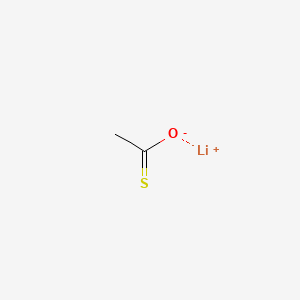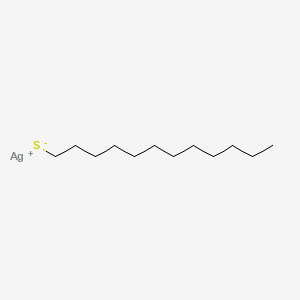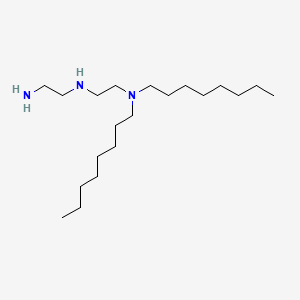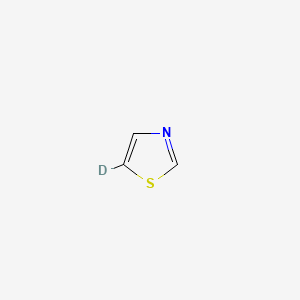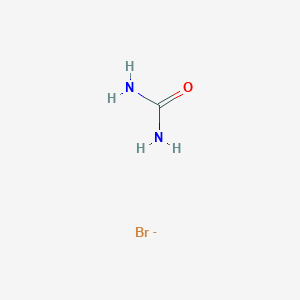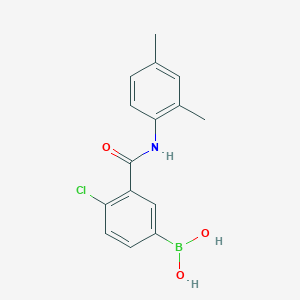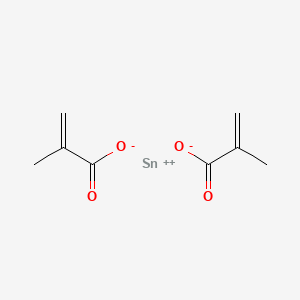
Tin(2+) methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Tin(2+) methacrylate can be synthesized through the reaction of tin(II) chloride with methacrylic acid. The reaction typically involves dissolving tin(II) chloride in an appropriate solvent, such as ethanol, and then adding methacrylic acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow processes. These methods ensure consistent quality and yield of the compound. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Tin(2+) methacrylate undergoes various chemical reactions, including:
Polymerization: this compound can participate in radical polymerization reactions to form polymers. This is particularly useful in the production of methacrylate-based polymers.
Coordination Reactions: The tin(II) center can coordinate with other ligands, leading to the formation of complex structures.
Common Reagents and Conditions
Radical Polymerization: This reaction typically requires initiators such as azobisisobutyronitrile (AIBN) and is carried out under inert conditions to prevent unwanted side reactions.
Coordination Reactions: These reactions often involve the use of ligands such as phosphines or amines, and are conducted in solvents like dichloromethane or toluene.
Major Products
Polymers: The primary product of the polymerization reaction is a polymer with methacrylate units.
Complexes: Coordination reactions yield various tin(II) complexes, depending on the ligands used.
Scientific Research Applications
Chemistry
In chemistry, tin(2+) methacrylate is used as a precursor for the synthesis of methacrylate-based polymers. These polymers have applications in coatings, adhesives, and sealants due to their excellent mechanical properties and chemical resistance.
Biology and Medicine
This compound has potential applications in biomedical research, particularly in the development of biocompatible materials. Its ability to form polymers makes it suitable for creating scaffolds for tissue engineering and drug delivery systems.
Industry
In the industrial sector, this compound is used in the production of high-performance materials. Its polymers are employed in the manufacture of optical devices, electronics, and automotive components due to their durability and stability.
Mechanism of Action
The mechanism by which tin(2+) methacrylate exerts its effects is primarily through its ability to participate in polymerization reactions. The tin(II) center can initiate radical polymerization, leading to the formation of long polymer chains. Additionally, the coordination chemistry of tin(II) allows it to form stable complexes with various ligands, enhancing its versatility in different applications.
Comparison with Similar Compounds
Similar Compounds
Tin(IV) methacrylate: This compound has a higher oxidation state of tin and exhibits different reactivity and coordination behavior compared to tin(2+) methacrylate.
Copper(II) methacrylate: Copper(II) methacrylate forms complexes with methacrylate ligands and has applications in catalysis and materials science.
Zinc(II) methacrylate: Zinc(II) methacrylate is another similar compound used in polymer chemistry and has distinct properties due to the different metal center.
Uniqueness
This compound is unique due to its specific coordination chemistry and ability to participate in radical polymerization reactions. Its tin(II) center provides distinct reactivity compared to other metal methacrylates, making it valuable in specialized applications where these properties are advantageous.
Properties
CAS No. |
76148-13-5 |
|---|---|
Molecular Formula |
C8H10O4Sn |
Molecular Weight |
288.87 g/mol |
IUPAC Name |
2-methylprop-2-enoate;tin(2+) |
InChI |
InChI=1S/2C4H6O2.Sn/c2*1-3(2)4(5)6;/h2*1H2,2H3,(H,5,6);/q;;+2/p-2 |
InChI Key |
MBSDEGCNBZHTNW-UHFFFAOYSA-L |
Canonical SMILES |
CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Sn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B12646161.png)
